molecular formula C6H2BrF3N2O2 B8052950 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine

Cat. No.: B8052950
M. Wt: 270.99 g/mol
InChI Key: CIRFMPZJWYRUBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups on a pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine typically involves multiple steps starting from pyridine or its derivatives. One common method is the nitration of 2-bromo-6-(trifluoromethyl)pyridine using nitric acid and sulfuric acid under controlled conditions. Another approach involves the bromination of 3-nitro-6-(trifluoromethyl)pyridine using bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high yield and purity. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-bromo-3-amino-6-(trifluoromethyl)pyridine.

  • Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, amides.

  • Substitution: Hydroxylated pyridines, alkylated pyridines.

Scientific Research Applications

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and binding affinity.

Comparison with Similar Compounds

  • 2-Bromo-4-nitro-6-(trifluoromethyl)aniline

  • 2-Bromo-5-nitrobenzotrifluoride

Properties

IUPAC Name

2-bromo-3-nitro-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRFMPZJWYRUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.